molecular formula C9H9NOS2 B156553 6-Ethoxy-2-mercaptobenzothiazole CAS No. 120-53-6

6-Ethoxy-2-mercaptobenzothiazole

Cat. No. B156553
CAS RN: 120-53-6
M. Wt: 211.3 g/mol
InChI Key: HOASVNMVYBSLSU-UHFFFAOYSA-N
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Description

6-Ethoxy-2-mercaptobenzothiazole is a derivative of 2-mercaptobenzothiazole, a compound that has gained significant attention due to its wide range of industrial applications, particularly in the vulcanization of rubber. It also plays a crucial role in organic synthesis, such as in the modified Julia olefination reaction .

Synthesis Analysis

The synthesis of 6-ethoxy-2-mercaptobenzothiazole derivatives is not directly discussed in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes. For instance, derivatives of 2-mercaptobenzothiazole have been synthesized by reacting substituted 2-mercaptobenzothiazoles with various reagents, such as chlorobromoalkanes, to yield 6-substituted 2-(β-chloroalkylmercapto)benzothiazoles . Additionally, the synthesis of 2-amino-6-ethoxybenzothiazole derivatives has been reported, which suggests that ethoxy groups can be introduced into the benzothiazole ring, potentially through nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 6-ethoxy-2-mercaptobenzothiazole would consist of a benzothiazole core with an ethoxy group at the 6-position and a mercapto (thiol) group at the 2-position. The structure and physical properties of related compounds have been elucidated using techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

2-Mercaptobenzothiazole derivatives undergo various chemical reactions, including aromatic substitution, redox chemistry, and alkylation. The regioselectivity of these reactions is influenced by the substituents on the benzothiazole ring . For example, oxidation of 6-substituted 2-mercaptobenzothiazoles can lead to the formation of sulfoxides and sulfones, and cyclization reactions can yield tricyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethoxy-2-mercaptobenzothiazole would be influenced by the presence of the ethoxy and mercapto groups. These functional groups can affect the compound's solubility, boiling and melting points, and reactivity. The mercapto group, in particular, is known for its ability to form disulfides through oxidation, which can significantly alter the compound's properties .

Applications and Case Studies

While the specific applications of 6-ethoxy-2-mercaptobenzothiazole are not detailed in the provided papers, the pharmacological activities of related compounds have been studied. For example, some derivatives have been tested for anti-inflammatory activity and their potential to cause gastric ulceration, using naproxen as a reference compound . Additionally, new 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and evaluated for their ability to enhance physical work capacity in mice, showing promising results compared to known actoprotectors .

Scientific Research Applications

Inorganic Chemistry and Rubber Vulcanization

  • Complexes in Rubber Vulcanization : 6-Ethoxy-2-mercaptobenzothiazole and its derivatives are used to form metal complexes in the rubber vulcanization process. These complexes are soluble in common organic solvents and include various metal derivatives like zinc, nickel, and cobalt (McCleverty & Spencer, 1984).

Environmental Biotechnology

  • Biotransformation and Mineralization : Rhodococcus rhodochrous, a bacterial strain, has been shown to biotransform and partially mineralize 2-Mercaptobenzothiazole, commonly used in the rubber industry (Haroune et al., 2004).

Surface Science and Materials Chemistry

  • Infrared Studies on Lead Sulfide : Infrared studies have been conducted on 6-Ethoxy-2-mercaptobenzothiazole adsorbed on PbS (galena) surfaces, revealing insights into molecular structures and surface interactions (Contini et al., 1997).
  • Antimicrobial Activity : This compound, when immobilized in layered double hydroxide structures, shows antibacterial effects, potentially useful in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

Biochemistry

  • Inhibition of Banana Polyphenoloxidase : It acts as a potent inhibitor for banana polyphenoloxidase, significantly delaying substrate oxidation (Palmer & Roberts, 1967).

Organic Chemistry

  • Synthesis and Fungicidal Activity : Derivatives of 6-Ethoxy-2-mercaptobenzothiazole have been synthesized and tested for fungicidal activity against various plant pathogens (Jebur & Ismail, 2019).
  • Applications in Vulcanization and Olefination Reactions : It's widely used in rubber vulcanization and as a component in Julia olefination reaction, with a focus on aromatic substitution reactions and redox chemistry (Wu et al., 2012).

Analytical Chemistry

  • Mass Spectrometry : It's used as a matrix for analyzing lipids from tissue extracts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (Astigarraga et al., 2008).

Corrosion Inhibition

  • Copper Corrosion Inhibition : It acts as a corrosion inhibitor for copper in chloride solutions, effectively reducing surface roughness and corrosion rates (Finšgar & Merl, 2014).

Sorption and Preconcentration of Metals

  • Heavy Metal Sorption : 2-Mercaptobenzothiazole modified clays are used for the sorption and preconcentration of heavy metals like Hg, Pb, Zn, and Cd from aqueous solutions (Filho et al., 1995).

Safety And Hazards

6-Ethoxy-2-mercaptobenzothiazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

There is potential for 6-Ethoxy-2-mercaptobenzothiazole to be used in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors . It can also serve as a matrix-assisted laser desorption mass spectrometry for accurate mass determination of biomolecules .

properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059512
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-mercaptobenzothiazole

CAS RN

120-53-6
Record name 6-Ethoxy-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-Ethoxy-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-ethoxy-2-mercaptobenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Mojibade Balogun, S Shamim… - …, 2022 - Wiley Online Library
… 6-Ethoxy-2-mercaptobenzothiazole was treated with different phenacyl bromides in ethanol to afford 6-ethoxy-2-mercaptobenzothiazole … In addition, 6-ethoxy-2-mercaptobenzothiazole …
J Kabatc-Borcz, P Czeleń, A Skotnicka - Symmetry, 2023 - mdpi.com
… )thio)ethyl Methacrylate (4) It was synthesized according to the method described by [18] and with the modification procedure of purification: for 6-ethoxy-2-mercaptobenzothiazole (28 …
Number of citations: 4 www.mdpi.com
JJ D'Amico, MW Harman… - Journal of the American …, 1957 - ACS Publications
… 6ethoxy-2-mercaptobenzothiazole dissolved in 800 ml. of acetone. … one mole of a 14% aqueous solution of sodium 2-mercaptobenzothiazole, 6-ethoxy-2mercaptobenzothiazole or …
Number of citations: 34 pubs.acs.org
JG Ha - 1984 - koasas.kaist.ac.kr
… The reactions of cyclic thioureas such as 2-mercaptobenzimidazole, 2-mercaptopyrimidine, 2-mercaptobenzothiazole, 2-mercaptobenzoxazole, 6-ethoxy-2-mercaptobenzothiazole and …
Number of citations: 0 koasas.kaist.ac.kr
JJ D'Amico, E Morita - Rubber Chemistry and Technology, 1971 - meridian.allenpress.com
… 2-Mercaptobenzothiazole and its 5-chloro derivative are available from the Monsanto Company, 6-Ethoxy-2-mercaptobenzothiazole was kindly furnished by the EI duPont Company. …
Number of citations: 1 meridian.allenpress.com
N Xu, ZH Huang, JT Watson, DA Gage - Journal of the American Society for …, 1997 - Elsevier
… 5-Methoxy-2-mercaptobenzothiazole and 6-ethoxy-2mercaptobenzothiazole were purchased from Lancaster Synthesis Inc. (Windham, NH). As purification by recrystallization, …
Number of citations: 84 www.sciencedirect.com
J KORMAN - The Journal of Organic Chemistry, 1958 - ACS Publications
… One experiment with 6-ethoxy-2-mercaptobenzothiazole gave a very low yield of impure … (0.1 mole) of 6-ethoxy-2-mercaptobenzothiazole and 4 g. of sodium hydroxide in 75 ml. of water…
Number of citations: 33 pubs.acs.org
JJ D'AMICO, TW BARTRAM - The Journal of Organic Chemistry, 1960 - ACS Publications
… benzothiazole, 6-ethoxy-2-mercaptobenzothiazole, or I reacted with 3-bromocyclohexene to form 5chloro - … 5-chloro-2-mercaptobenzothiazole, 6-ethoxy-2-mercaptobenzothiazole, or …
Number of citations: 39 pubs.acs.org
JJ D'Amico, AB Sullivan, K Boustany… - Rubber Chemistry …, 1973 - meridian.allenpress.com
… 6-Ethoxy-2-mercaptobenzothiazole was kindly furnished by EI duPont de Nemours Company. The following thiazolethiols were prepared by known procedures: 4-methyl-2-thiazolethiol“…
Number of citations: 9 meridian.allenpress.com
JA Dixson - 1983 - search.proquest.com
… fied procedure of Machon, et al., was used to prepare the N-propylsulfenamide (61) from 6-ethoxy-2-mercaptobenzothiazole, except propylamine was used instead of concentrated …
Number of citations: 5 search.proquest.com

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